Cas no 2171613-33-3 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid)

4-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring an Fmoc-protected amino group, making it a valuable intermediate in peptide synthesis and medicinal chemistry. The presence of the Fmoc group ensures selective deprotection under mild basic conditions, facilitating controlled coupling reactions. The fluorine substituent enhances electronic and steric properties, potentially improving binding affinity in target molecules. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and the development of fluorinated bioactive compounds. Its structural versatility allows for further functionalization, supporting applications in drug discovery and biochemical research. High purity and well-defined reactivity make it a reliable choice for synthetic workflows.
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid structure
2171613-33-3 structure
商品名:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid
CAS番号:2171613-33-3
MF:C26H23FN2O5
メガワット:462.469630479813
CID:5902199
PubChem ID:165539114

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid
    • 2171613-33-3
    • EN300-1516324
    • 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid
    • インチ: 1S/C26H23FN2O5/c1-2-22(24(30)28-23-12-11-15(25(31)32)13-21(23)27)29-26(33)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-13,20,22H,2,14H2,1H3,(H,28,30)(H,29,33)(H,31,32)
    • InChIKey: LZZOGEYGYBBDFO-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C(=O)O)C=CC=1NC(C(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 462.15910000g/mol
  • どういたいしつりょう: 462.15910000g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 727
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.5

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1516324-10.0g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid
2171613-33-3
10g
$14487.0 2023-06-05
Enamine
EN300-1516324-0.05g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid
2171613-33-3
0.05g
$2829.0 2023-06-05
Enamine
EN300-1516324-0.25g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid
2171613-33-3
0.25g
$3099.0 2023-06-05
Enamine
EN300-1516324-0.1g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid
2171613-33-3
0.1g
$2963.0 2023-06-05
Enamine
EN300-1516324-1000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid
2171613-33-3
1000mg
$628.0 2023-09-27
Enamine
EN300-1516324-10000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid
2171613-33-3
10000mg
$2701.0 2023-09-27
Enamine
EN300-1516324-5000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid
2171613-33-3
5000mg
$1821.0 2023-09-27
Enamine
EN300-1516324-5.0g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid
2171613-33-3
5g
$9769.0 2023-06-05
Enamine
EN300-1516324-250mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid
2171613-33-3
250mg
$579.0 2023-09-27
Enamine
EN300-1516324-500mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid
2171613-33-3
500mg
$603.0 2023-09-27

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid 関連文献

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acidに関する追加情報

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic Acid (CAS No. 2171613-33-3): A Comprehensive Overview

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid (CAS No. 2171613-33-3) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as FMB for brevity, is characterized by its unique structural features and potential therapeutic applications. The compound's structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid derivative, and a fluorinated aromatic ring, making it a versatile molecule for various chemical and biological studies.

The Fmoc protecting group is widely used in peptide synthesis due to its stability under mild conditions and ease of removal. In the context of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid, the Fmoc group serves to protect the amino functionality during synthetic manipulations, ensuring that the desired chemical transformations occur selectively and efficiently. This feature is particularly valuable in the synthesis of complex peptides and peptidomimetics, where precise control over reactivity is crucial.

The presence of a fluorinated aromatic ring in the structure of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid adds another layer of complexity and functionality. Fluorine atoms are known to modulate the electronic properties of organic molecules, influencing their reactivity, solubility, and biological activity. In pharmaceutical research, fluorinated compounds are often explored for their improved pharmacokinetic properties, such as enhanced metabolic stability and reduced toxicity. The fluorine atom in this compound may contribute to these beneficial properties, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent anti-inflammatory activity in vitro. The researchers found that the fluorinated aromatic ring played a critical role in enhancing the compound's binding affinity to key inflammatory targets, such as cyclooxygenase (COX) enzymes. This finding suggests that FMB could be further optimized for the development of novel anti-inflammatory drugs with improved efficacy and safety profiles.

In addition to its anti-inflammatory properties, 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid has shown promise in cancer research. A study conducted at the National Cancer Institute demonstrated that this compound exhibited selective cytotoxicity against several cancer cell lines, including those resistant to conventional chemotherapeutic agents. The researchers attributed this activity to the compound's ability to disrupt key cellular processes involved in cancer cell survival and proliferation. These findings open up new avenues for exploring FMB as a potential anticancer agent.

The synthetic route to 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid involves several well-established chemical transformations. The synthesis typically begins with the preparation of the protected amino acid derivative using standard Fmoc protection chemistry. Subsequent coupling reactions with appropriate carboxylic acids or activated esters yield the desired product. The final step involves deprotection under mild conditions to reveal the free amino functionality. This synthetic strategy allows for high yields and excellent purity, making it suitable for large-scale production.

The characterization of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid has been extensively studied using various analytical techniques. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have all been employed to confirm the structure and purity of the compound. These techniques provide detailed insights into the molecular architecture of FMB, enabling researchers to optimize its properties for specific applications.

In conclusion, 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid (CAS No. 2171613-33-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, including the Fmoc protecting group and fluorinated aromatic ring, make it a valuable tool for developing novel therapeutic agents with improved pharmacological properties. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the field.

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